N-methylpyrimidin-5-amine

Übersicht

Beschreibung

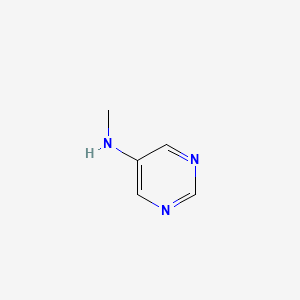

N-methylpyrimidin-5-amine is an organic compound with the molecular formula C5H7N3 It is a derivative of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-methylpyrimidin-5-amine can be synthesized through several methods. One common approach involves the methylation of pyrimidin-5-amine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the methylation reaction under milder conditions, reducing the need for high temperatures and pressures.

Analyse Chemischer Reaktionen

Types of Reactions: N-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: this compound N-oxide.

Reduction: this compound.

Substitution: Various substituted pyrimidines depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

N-Methylpyrimidin-5-amine derivatives have been explored for their potential as anticancer agents. Research indicates that compounds derived from pyrimidine structures can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a study highlighted the synthesis of 5-arylpyrimidin-2-amines that demonstrated significant anticancer activity, suggesting a promising pathway for developing new cancer therapies .

JAK2 Inhibitors

The compound has also been identified as a potential selective inhibitor of the Janus kinase 2 (JAK2), which plays a role in myeloproliferative neoplasms (MPNs). A recent study reported on the synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, including this compound, which showed promising inhibitory effects on JAK2 with low toxicity profiles . The lead compound exhibited an IC50 value of 5 nM, making it a candidate for further development in treating MPNs.

Synthesis and Structural Insights

The synthesis of this compound involves several methodologies, often focusing on the introduction of methyl groups to enhance biological activity. Recent advancements in synthetic techniques have allowed for more efficient production of this compound and its derivatives. For example, continuous flow synthesis methods have been developed to streamline the production process, improving yield and reducing waste .

Material Science Applications

In addition to biological applications, this compound is being investigated for use in material sciences. Its unique chemical structure lends itself to applications in organic electronics and photonic devices due to its electronic properties. The ability to modify its structure allows researchers to tailor materials for specific functionalities, such as improved conductivity or light absorption.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-methylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, thereby inhibiting its activity. The exact pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

N-methylpyrimidin-5-amine can be compared to other similar compounds, such as:

Pyrimidin-5-amine: The parent compound without the methyl group.

N-ethylpyrimidin-5-amine: A similar compound with an ethyl group instead of a methyl group.

2,4-diaminopyrimidine: Another pyrimidine derivative with amino groups at positions 2 and 4.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom enhances its lipophilicity and may influence its binding affinity to molecular targets compared to its unsubstituted or differently substituted analogs.

Biologische Aktivität

N-Methylpyrimidin-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 152.16 g/mol. The compound features a pyrimidine ring substituted with a methyl group at the nitrogen position and an amine group at the 5 position. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives indicated that modifications at the 5 position can enhance antibacterial efficacy. For instance, derivatives with halogen substitutions demonstrated increased potency against Gram-positive bacteria.

Table 1: Antimicrobial Activity of N-Methylpyrimidin-5-Amines

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| 4-Chloro-N-methylpyrimidin-5-amine | 16 | Antibacterial |

| 2-Fluoro-N-methylpyrimidin-5-amine | 8 | Antifungal |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit nitric oxide (NO) production in immune cells, suggesting potential anti-inflammatory effects. The compound was tested in mouse peritoneal cells, revealing significant suppression of NO production, which is often associated with inflammatory responses.

Table 2: Inhibition of Nitric Oxide Production

| Compound | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| This compound | 25 | 70% |

| 5-Fluoro-N-methylpyrimidin-5-amine | 15 | 85% |

| Control (N-monomethyl-L-arginine) | 30 | 60% |

IC50: Concentration required to inhibit 50% of the target activity

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in certain types of cancer cells by activating caspase pathways.

Case Study: Apoptotic Induction in Cancer Cells

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to:

- Increased caspase-3 activity : Indicative of apoptosis.

- Reduced cell viability : A dose-dependent decrease was observed with an IC50 value of approximately 20 µM.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been suggested that this compound interacts with specific receptors, modulating cellular responses.

- DNA Interaction : Some studies indicate that the compound could bind to DNA or RNA, potentially disrupting nucleic acid synthesis.

Eigenschaften

IUPAC Name |

N-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-2-7-4-8-3-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFYAAUZMZFRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633920 | |

| Record name | N-Methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-24-8 | |

| Record name | N-Methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.